molecular formula C18H19FN4O2 B2681156 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one CAS No. 2320536-86-3

1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one

Cat. No. B2681156
CAS RN: 2320536-86-3
M. Wt: 342.374
InChI Key: RGQIRWXSIPQBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one, also known as PFBP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFBP is a piperazine derivative that has shown promising results in scientific research, especially in the field of pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one is not yet fully understood. However, it has been suggested that 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one may act as a serotonin and dopamine reuptake inhibitor, which could explain its potential applications in the treatment of psychiatric disorders. 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one has also been shown to inhibit the activity of histone deacetylases, which could explain its potential applications in cancer research.
Biochemical and Physiological Effects:
1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one has also been shown to have anxiolytic and antidepressant-like effects in animal models. In addition, 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one is its relatively simple synthesis method, which makes it an attractive option for researchers. 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one has also shown promising results in various scientific research applications. However, one of the limitations of 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one is that its exact mechanism of action is not yet fully understood. In addition, more studies are needed to determine the safety and efficacy of 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one for human use.

Future Directions

There are several future directions for the scientific research of 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one. One potential direction is to further investigate its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Another potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In addition, more studies are needed to determine the safety and efficacy of 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one for human use. Overall, 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one has shown promising results in scientific research, and further studies are needed to fully understand its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one involves the reaction of 5-fluorouracil with 4-propylbenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with piperazine to obtain 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one. The synthesis method is relatively simple and cost-effective, making it an attractive option for researchers.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one has been extensively studied for its potential applications in various fields, including pharmacology, cancer research, and neuroscience. In pharmacology, 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer research, 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one has been shown to have anxiolytic and antidepressant-like effects.

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c1-2-3-13-4-6-14(7-5-13)17(25)22-8-9-23(16(24)12-22)18-20-10-15(19)11-21-18/h4-7,10-11H,2-3,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQIRWXSIPQBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyrimidin-2-yl)-4-(4-propylbenzoyl)piperazin-2-one

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